molecular formula C17H17N3O2 B7475644 methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate

methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate

Cat. No. B7475644
M. Wt: 295.34 g/mol
InChI Key: GOMNGTPISCGHRL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIPEP and is a derivative of pyridine. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. MIPEP has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. MIPEP has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier and interact with specific receptors in the brain.

Mechanism of Action

MIPEP acts as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological processes, including circadian rhythm, sleep, and mood regulation. MIPEP binds to the 5-HT7 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of MIPEP is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of circadian rhythm, and the regulation of mood and behavior. MIPEP has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, indicating its potential as a therapeutic agent for these conditions.

Advantages and Limitations for Lab Experiments

MIPEP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT7 receptor. MIPEP is also relatively stable and can be easily synthesized using standard laboratory techniques. However, MIPEP has some limitations, including its limited solubility in water and its potential for off-target effects on other receptors.

Future Directions

There are several future directions for research on MIPEP, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. MIPEP may also have potential applications in the field of chronobiology and the regulation of circadian rhythm. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.
Conclusion:
MIPEP is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.

Synthesis Methods

MIPEP can be synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-bromo-3-pyridinecarboxylate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-chloro-3-pyridinecarboxylate in the presence of a base such as sodium hydride. Both methods yield MIPEP as a white powder with a melting point of 191-193°C.

properties

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-17(21)14-6-4-9-18-16(14)19-10-8-12-11-20-15-7-3-2-5-13(12)15/h2-7,9,11,20H,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMNGTPISCGHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate

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